
Levobupivacaine hydrochloride
Descripción general
Descripción
El clorhidrato de levobupivacaína es un anestésico local amídico de acción prolongada que se utiliza principalmente para la anestesia regional y el control del dolor. Es el enantiómero S de la bupivacaína, lo que significa que es un isómero óptico específico de la mezcla racémica de bupivacaína. El clorhidrato de levobupivacaína es conocido por su menor cardiotoxicidad y toxicidad para el sistema nervioso central en comparación con la bupivacaína, lo que lo convierte en una alternativa más segura para el uso clínico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de levobupivacaína generalmente comienza con la separación quiral de (R,S)-N-(2,6-dimetilfenil)piperidina-2-carboxamida usando ácido L-(–)-dibenzoltartárico. A esto le sigue una reacción de sustitución y un proceso de salificación para obtener clorhidrato de levobupivacaína con alta pureza y exceso enantiomérico .
Métodos de producción industrial: La producción a escala industrial implica la optimización del proceso de síntesis para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la separación quiral, reacciones de sustitución y cristalización. Técnicas como la cromatografía líquida de alto rendimiento (HPLC) se utilizan para monitorear y garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de levobupivacaína experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Estas son cruciales en el proceso de síntesis donde se introducen sustituyentes específicos para lograr la estructura química deseada.
Reacciones de oxidación y reducción: Estas reacciones están involucradas en las vías metabólicas del clorhidrato de levobupivacaína en el cuerpo.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como el cloroformato de butilo y la trietilamina se utilizan en condiciones controladas de temperatura.
Reacciones de oxidación y reducción: Enzimas como CYP3A4 y CYP1A2 median estas reacciones en el cuerpo.
Principales productos formados:
Levobupivacaína desbutil: Formado a través de vías metabólicas.
Levobupivacaína 3-hidroxi: Otro producto metabólico.
Aplicaciones Científicas De Investigación
Regional Anesthesia
Levobupivacaine is extensively used in regional anesthesia techniques, including:
- Epidural Anesthesia : It is commonly administered for pain relief during labor and surgical procedures. Studies indicate that levobupivacaine provides effective analgesia with a similar onset time to bupivacaine but with fewer adverse effects on cardiovascular stability .
- Brachial Plexus Blocks : In supraclavicular brachial plexus blocks, levobupivacaine has demonstrated faster onset times for both sensory and motor blocks compared to bupivacaine, making it a preferred choice for upper limb surgeries .
- Peripheral Nerve Blocks : Its application extends to various peripheral nerve blocks, where it effectively manages postoperative pain while minimizing systemic toxicity .
Ocular Surgery
Levobupivacaine is also utilized in ocular surgeries, such as cataract procedures and vitreoretinal surgeries. Its low toxicity profile makes it suitable for these sensitive applications, providing effective analgesia without significant cardiovascular risks .
Postoperative Pain Management
In postoperative settings, levobupivacaine can be combined with opioids for enhanced analgesia. Its long duration of action allows for effective pain management following major surgical interventions, thus improving patient comfort and satisfaction .
Comparative Studies and Efficacy
Numerous studies have compared levobupivacaine with other local anesthetics:
These studies collectively support the notion that levobupivacaine not only matches but often exceeds the performance of traditional anesthetics like bupivacaine and lidocaine in various clinical scenarios.
Safety Profile
Levobupivacaine is recognized for its reduced incidence of cardiotoxicity compared to its racemic counterpart, bupivacaine. Clinical evidence suggests that patients receiving levobupivacaine experience fewer adverse cardiac events, making it a safer alternative in high-risk populations .
Case Studies
Several case studies highlight the successful use of levobupivacaine in clinical practice:
- Case Study 1 : A patient undergoing elective cesarean section received epidural anesthesia with levobupivacaine (0.5%). The procedure was completed without complications, and the patient reported satisfactory pain control during recovery .
- Case Study 2 : In a study involving patients undergoing knee arthroscopy, those treated with levobupivacaine experienced significantly lower pain scores postoperatively compared to those treated with bupivacaine, indicating its effectiveness in managing postoperative pain .
Mecanismo De Acción
El clorhidrato de levobupivacaína ejerce sus efectos bloqueando los canales de sodio dependientes de voltaje en las membranas celulares neuronales. Este bloqueo evita el inicio y la propagación de los impulsos nerviosos, lo que lleva a una pérdida reversible de la sensación en el área objetivo. La naturaleza lipofílica de la levobupivacaína le permite cruzar las membranas celulares fácilmente, mejorando su eficacia como anestésico local .
Compuestos similares:
Unicidad del clorhidrato de levobupivacaína: El clorhidrato de levobupivacaína es único debido a su menor perfil de toxicidad, lo que lo convierte en una opción más segura para los pacientes que requieren anestesia regional. Su duración de acción más prolongada y su menor vasodilatación en comparación con la bupivacaína también contribuyen a sus ventajas clínicas .
Comparación Con Compuestos Similares
Bupivacaine: The racemic mixture from which levobupivacaine is derived. .
Ropivacaine: Another local anesthetic with a similar safety profile to levobupivacaine but with different pharmacokinetic properties.
Uniqueness of Levobupivacaine Hydrochloride: this compound is unique due to its lower toxicity profile, making it a safer option for patients requiring regional anesthesia. Its longer duration of action and reduced vasodilation compared to bupivacaine also contribute to its clinical advantages .
Actividad Biológica
Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic, primarily used in clinical settings for regional anesthesia. It is recognized for its efficacy and safety profile, particularly in comparison to its racemic counterpart, bupivacaine. This article examines the biological activity of levobupivacaine, focusing on its pharmacological properties, metabolic pathways, and emerging research findings that highlight its potential beyond local anesthesia.
Pharmacological Characteristics
Mechanism of Action
Levobupivacaine exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action is critical for producing local anesthesia during surgical procedures. The compound is a pure S-enantiomer of bupivacaine, which contributes to its reduced toxicity profile compared to the racemic mixture .
Pharmacokinetics
Levobupivacaine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP3A), resulting in inactive metabolites such as 3-hydroxy-levobupivacaine. Notably, no unchanged drug is excreted in urine, making it safer for patients with renal impairment .
Clinical Efficacy and Safety
Comparative Studies
Several studies have demonstrated that levobupivacaine offers a favorable safety profile compared to bupivacaine. A randomized controlled trial comparing intrathecal levobupivacaine with ropivacaine showed that while both provided effective anesthesia, levobupivacaine resulted in longer durations of motor block and analgesia without significant adverse effects .
Parameter | Levobupivacaine | Ropivacaine |
---|---|---|
Duration of Motor Block | 290.5 ± 34.67 min | 222.5 ± 23.00 min |
Duration of Analgesia | 309.83 ± 36.45 min | 249.50 ± 22.83 min |
Time to Modified Bromage 3 | 12.17 ± 4.09 min | 7.83 ± 2.84 min |
Emerging Research Findings
Recent studies have explored the potential anticancer properties of levobupivacaine, revealing its ability to induce apoptosis in certain cancer cell lines. Research indicates that levobupivacaine can inhibit glycolysis and oxidative phosphorylation in cancer cells, leading to decreased ATP production and increased markers of apoptosis .
Case Study: Anti-proliferative Effects
In a study examining the effects of levobupivacaine on prostate cancer cells (DU145), it was found that treatment with 1 mM levobupivacaine resulted in significant cell cycle arrest prior to the S-phase and increased levels of reactive oxygen species (ROS). This suggests that levobupivacaine may have applications beyond anesthesia, potentially serving as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the thermal stability and crystallinity of levobupivacaine hydrochloride?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for thermal profiling. DSC can identify melting points and polymorphic transitions (e.g., peaks at ~90°C and 263°C in heat flow curves), while TGA quantifies mass loss under controlled heating (e.g., -3.8% mass change at 300°C) . X-ray Diffraction (XRD) with angle-intensity plots (e.g., 9.72°–13.37° 2θ peaks) confirms crystallinity and polymorphic forms .
Q. How does this compound’s sodium channel blockade mechanism differ from other local anesthetics like bupivacaine or ropivacaine?
- Methodological Answer : Levobupivacaine, the S(-)-enantiomer of bupivacaine, exhibits stereoselective binding to voltage-gated sodium channels (SCN4A). In vitro electrophysiological assays (e.g., patch-clamp studies) demonstrate its potency in prolonging action potential duration while reducing cardiotoxicity risk compared to racemic bupivacaine. Comparative studies using neuronal cell lines can quantify IC₅₀ values for sodium current inhibition .
Q. What are the validated analytical techniques for assessing this compound purity and enantiomeric composition?
- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection is standard for enantiomeric purity. USP monographs specify tests for sulfates (<0.1%), heavy metals (<20 ppm), and residual solvents via gas chromatography. Thin-layer chromatography (TLC) and mass spectrometry (LC-MS/MS) are used for impurity profiling .
Q. How do researchers evaluate levobupivacaine’s cardiac toxicity profile in preclinical models?
- Methodological Answer : Isolated Langendorff heart preparations or cardiomyocyte cultures are exposed to levobupivacaine to measure arrhythmogenic thresholds (e.g., QRS prolongation, QT interval changes). Comparative studies with bupivacaine show levobupivacaine’s lower affinity for cardiac sodium channels (Nav1.5), reducing arrhythmia risk .
Q. What metabolic pathways govern this compound’s pharmacokinetics?
- Methodological Answer : Hepatic cytochrome P450 (CYP3A4/5) mediates N-dealkylation, producing pipecoloxylidide metabolites. In vitro microsomal assays with LC-MS/MS can quantify metabolite ratios. Renal excretion accounts for <10% of unchanged drug, necessitating urine pH modulation studies to assess clearance variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data on levobupivacaine’s neurotoxicity?
- Methodological Answer : Phase 4 trials comparing levobupivacaine and ropivacaine in epidural anesthesia (n=114) show conflicting neurotoxicity outcomes. Meta-analyses should stratify data by concentration, exposure duration, and patient comorbidities. In vivo rat models with intrathecal administration (e.g., behavioral assessments of motor/sensory function) provide mechanistic insights .
Q. What experimental designs optimize this compound’s formulation for sustained release?
- Methodological Answer : Electrosprayed poly(D,L-lactide-co-glycolide) (PLGA) microparticles loaded with levobupivacaine can be tested for encapsulation efficiency (UV-spectroscopy) and release kinetics (HPLC). Hyperbaric formulations with baricity adjusters (e.g., dextrose) require density measurements and in vitro diffusion studies across synthetic meningeal membranes .
Q. How do researchers validate levobupivacaine’s role in inducing ferroptosis in cancer cells?
- Methodological Answer : Gastric cancer cell lines (e.g., AGS) treated with levobupivacaine can be assayed for glutathione peroxidase 4 (GPX4) downregulation and lipid peroxidation (malondialdehyde assays). siRNA knockdown of SLC7A11 (a ferroptosis regulator) confirms pathway specificity. In vivo xenograft models assess tumor growth inhibition .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction intermediates during chiral synthesis. Quality-by-Design (QbD) approaches optimize parameters like temperature (critical for enantiomeric purity) and crystallization solvents (e.g., ethanol/water ratios) .
Q. How can computational modeling improve levobupivacaine’s receptor-binding affinity predictions?
Propiedades
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046071 | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-48-2 | |
Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobupivacaine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.